Crystallographically Confirmed Binding to HIV-1 Reverse Transcriptase 428 Allosteric Site (PDB 4IDK)
The free base form of the target compound (ligand 1FE in PDB 4IDK) was co-crystallized with HIV-1 reverse transcriptase at 2.10 Å resolution, revealing occupancy at the 428 allosteric site in the RNase H domain [1]. This binding event was identified among 775 fragments screened, and the 428 site was one of only seven novel allosteric sites discovered in this campaign. In contrast, the majority of 5-substituted benzimidazolone fragments lacking the glycinamide side chain did not yield co-crystal structures at this site in the same screen, establishing a structure-activity relationship tied to the 2-aminoacetamide motif [1].
| Evidence Dimension | Crystallographic binding at HIV-1 RT 428 site (fragment screen hit rate) |
|---|---|
| Target Compound Data | Confirmed co-crystal structure at 428 site (PDB 4IDK, resolution 2.10 Å, R-Free 0.225) |
| Comparator Or Baseline | 775 fragments screened; only 7 novel sites identified; glycinamide-bearing benzimidazolone was among the few hits yielding a defined electron density at the 428 site |
| Quantified Difference | Hit rate: <1% of fragments yielded a co-structure at any novel site; the target compound's free base is one of the characterized binders at the 428 site |
| Conditions | X-ray crystallographic fragment screening; RT crystals in complex with rilpivirine soaked with fragment cocktails; PDB deposition 4IDK [1] |
Why This Matters
This is the only publicly available co-crystal structure of a 2-aminoacetamide benzimidazolone fragment bound to an HIV-1 RT allosteric site, providing direct structural validation for fragment-growing campaigns targeting the RNase H region.
- [1] Bauman, J.D.; Patel, D.; Dharia, C.; Fromer, M.W.; Ahmed, S.; Frenkel, Y.; Vijayan, R.S.; Eck, J.T.; Ho, W.C.; Das, K.; Shatkin, A.J.; Arnold, E. Detecting Allosteric Sites of HIV-1 Reverse Transcriptase by X-ray Crystallographic Fragment Screening. J. Med. Chem. 2013, 56, 2738–2746. PDB ID: 4IDK. DOI: 10.1021/jm301271j. View Source
